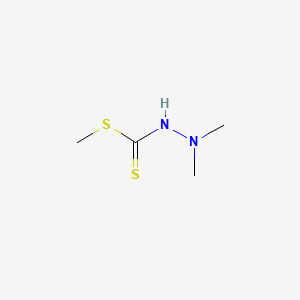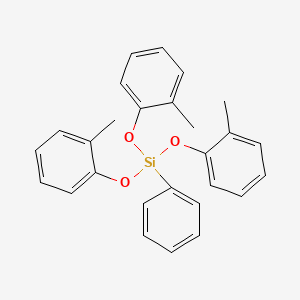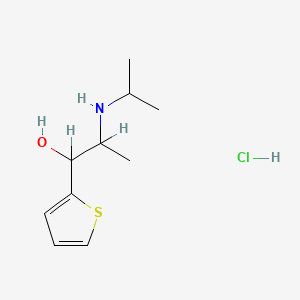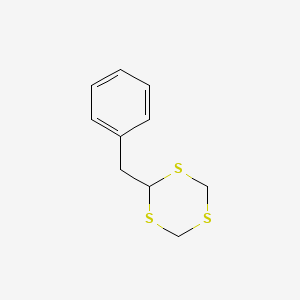
2-Benzyl-1,3,5-trithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C₁₀H₁₂S₃. It is a derivative of 1,3,5-trithiane, which is the cyclic trimer of thioformaldehyde. This compound features a six-membered ring with alternating methylene bridges and thioether groups, and a benzyl group attached to one of the carbon atoms in the ring. It is known for its stability and utility in organic synthesis as a masked form of formaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3,5-trithiane can be synthesized through the reaction of benzyl chloride with 1,3,5-trithiane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Benzyl-substituted derivatives and thioether-substituted products.
Applications De Recherche Scientifique
2-Benzyl-1,3,5-trithiane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,3,5-trithiane involves its ability to act as a masked form of formaldehyde. Upon deprotonation, it can generate reactive intermediates that participate in various chemical reactions. The sulfur atoms in the ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the benzyl group.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with methyl groups instead of a benzyl group.
Trithioacetone: Another trimer of thioformaldehyde with different substituents.
Uniqueness
2-Benzyl-1,3,5-trithiane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific synthetic applications where the benzyl group can be further functionalized .
Propriétés
Numéro CAS |
24614-76-4 |
|---|---|
Formule moléculaire |
C10H12S3 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
2-benzyl-1,3,5-trithiane |
InChI |
InChI=1S/C10H12S3/c1-2-4-9(5-3-1)6-10-12-7-11-8-13-10/h1-5,10H,6-8H2 |
Clé InChI |
RHFDXSYIJCJAHR-UHFFFAOYSA-N |
SMILES canonique |
C1SCSC(S1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


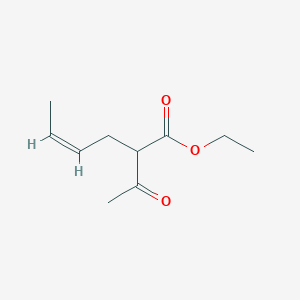
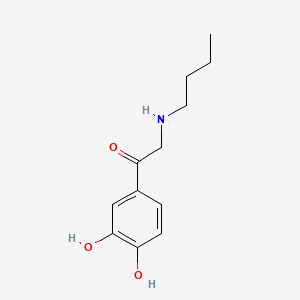

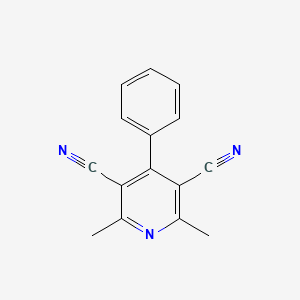
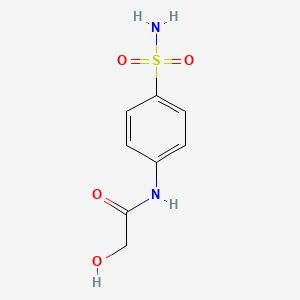
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

